molecular formula C21H23N3O7S2 B1210064 3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No. B1210064
M. Wt: 493.6 g/mol
InChI Key: WQQHQJCEAFGLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK826 is a member of carbapenems.

Scientific Research Applications

Comparative Stability in Renal Enzymes

The stability of various carbapenem and penem antibiotics, including structures similar to 3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, was compared against porcine renal dehydropeptidase-I. The study found that different compounds exhibited varying stability levels, influencing their potential medical applications and indicating the need for considering enzyme interaction in drug design (Hikida, Yoshida, & Mitsuhashi, 1993).

Synthesis and Antibacterial Activity

Research on novel carbapenems involved the synthesis of new compounds with modifications at the C-3 position, leading to the production of derivatives showing significant antibacterial activity. These synthesized compounds displayed enhanced activity against microorganisms such as Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Streptococcus oralis, surpassing known drugs like Meropenem and Cilapenem. This highlights the potential of these compounds in developing new antibacterial agents (Valiullina et al., 2019).

Novel Bicyclic Thiazolidinone-Carbapenem Analogues

The synthesis of novel bicyclic thiazolidinone-carbapenem analogues was accomplished from thio-glycolamide and 3-triphenylmethoxypropionaldehyde. The complex synthetic process involved several steps, including oxidation and cyclization, to create the bicyclic ester. This research provides a pathway for the development of new carbapenem analogues with potential applications in medicine (Coulton & Southgate, 1992).

properties

Product Name

3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C21H23N3O7S2

Molecular Weight

493.6 g/mol

IUPAC Name

3-[[4-[(3-carboxyphenyl)carbamoyl]-1,3-thiazolidin-2-yl]sulfanyl]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C21H23N3O7S2/c1-8-14-13(9(2)25)18(27)24(14)15(20(30)31)16(8)33-21-23-12(7-32-21)17(26)22-11-5-3-4-10(6-11)19(28)29/h3-6,8-9,12-14,21,23,25H,7H2,1-2H3,(H,22,26)(H,28,29)(H,30,31)

InChI Key

WQQHQJCEAFGLEA-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3NC(CS3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 2
3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 3
3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 4
3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 5
3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 6
3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.